molecular formula C8H14N4O4*C6H13N B613683 Boc-L-Dap(N3)-OH*CHA CAS No. 122225-54-1

Boc-L-Dap(N3)-OH*CHA

Cat. No.: B613683
CAS No.: 122225-54-1
M. Wt: 230,22*99,18 g/mole
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Dap(N3)-OH*CHA involves the protection of the amino group of L-2,3-diaminopropionic acid with a tert-butoxycarbonyl (Boc) group. The azide group is then introduced to the molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and azidation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Dap(N3)-OH*CHA is unique due to its azide group, which allows it to participate in bioorthogonal click chemistry reactions. This makes it highly valuable in applications requiring specific and rapid bioconjugation .

Properties

CAS No.

122225-54-1

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

Synonyms

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine

Origin of Product

United States

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